molecular formula C11H12O4 B8586021 Methyl 4-acetyl-3-methoxybenzoate

Methyl 4-acetyl-3-methoxybenzoate

Cat. No.: B8586021
M. Wt: 208.21 g/mol
InChI Key: SAPLKRMECSTXGS-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-3-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a methoxy group at the 3-position and an acetyl group at the 4-position. This compound has been utilized in organic synthesis and materials research due to its electron-withdrawing and donating substituents, which influence its reactivity and physical properties. Notably, it has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-acetyl-3-methoxybenzoate

InChI

InChI=1S/C11H12O4/c1-7(12)9-5-4-8(11(13)15-3)6-10(9)14-2/h4-6H,1-3H3

InChI Key

SAPLKRMECSTXGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent type and position, leading to variations in properties such as solubility, acidity, and reactivity. Key comparisons include:

Methyl 4-butoxy-3-methoxybenzoate
  • Substituents : 4-butoxy, 3-methoxy.
  • Single-crystal X-ray data (R factor = 0.064) confirms a well-defined crystalline structure, which may enhance stability in solid-state applications .
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
  • Substituents : 4-cyclopropylmethoxy, 3-hydroxy.
  • Properties: The hydroxyl group at the 3-position introduces acidity (pKa ~10–12), enabling deprotonation under basic conditions.
Methyl 4-benzyloxy-3-methoxybenzoate
  • Substituents : 4-benzyloxy, 3-methoxy.
  • Properties : The benzyloxy group enhances lipophilicity, making this compound suitable for lipid-based formulations. Its UV absorption profile may differ due to conjugation with the benzyl ring .
Methyl 4-amino-3-hydroxybenzoate
  • Substituents: 4-amino, 3-hydroxy.
  • Properties: The amino group increases basicity (pKa ~4–5 for the amine) and enables hydrogen bonding, improving solubility in polar solvents. Structural similarity (96% to Methyl 4-acetyl-3-methoxybenzoate) suggests comparable molecular dimensions but divergent electronic profiles .

Physical and Chemical Properties Comparison

Compound Molecular Weight Boiling Point Solubility Key Reactivity
This compound ~208.21 g/mol Not reported Low in water Ester hydrolysis, acetyl group ketonization
Methyl 4-butoxy-3-methoxybenzoate ~252.30 g/mol >250°C (est.) Insoluble in water Alkoxy chain oxidation, ester cleavage
Methyl 4-benzyloxy-3-methoxybenzoate ~272.28 g/mol >300°C (est.) Soluble in DMSO Benzyl deprotection, electrophilic substitution
Methyl 4-amino-3-hydroxybenzoate ~183.17 g/mol Sublimes High in polar solvents Amine acylation, diazotization

Methodological Considerations

  • Computational Analysis : Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms (e.g., Becke’s hybrid functionals), are critical for modeling electronic properties of these compounds .
  • Crystallography : Tools like SHELX remain foundational for determining crystal structures of esters and derivatives, as seen in Methyl 4-butoxy-3-methoxybenzoate .

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